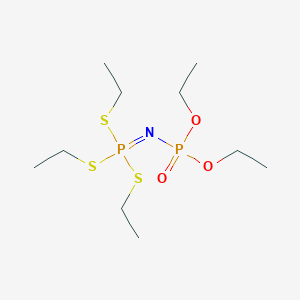
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphorimidotrithioate group, which includes phosphorus, nitrogen, sulfur, and oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate typically involves multiple steps, including the reaction of triethyl phosphite with other reagents under controlled conditions. The synthetic routes can be categorized into several methods such as salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidotrithioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mécanisme D'action
The mechanism of action of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate can be compared with other organophosphorus compounds such as:
Triethyl phosphate: Known for its use as a plasticizer and flame retardant.
Triethyl phosphonoacetate: Used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
Triethyl phosphonoacetate: Another reagent used in organic synthesis with similar properties. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
112474-47-2 |
|---|---|
Formule moléculaire |
C10H25NO3P2S3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
diethoxyphosphorylimino-tris(ethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO3P2S3/c1-6-13-15(12,14-7-2)11-16(17-8-3,18-9-4)19-10-5/h6-10H2,1-5H3 |
Clé InChI |
YRSBNMBKMASPRC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N=P(SCC)(SCC)SCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


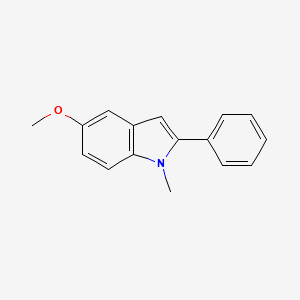
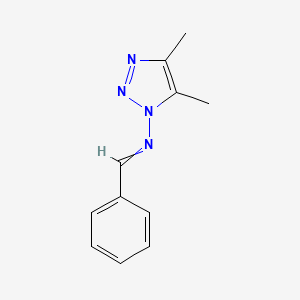
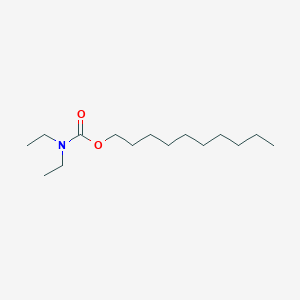
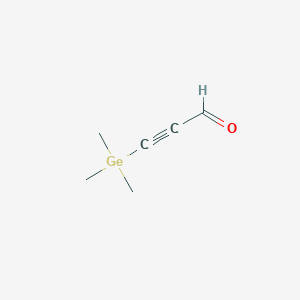
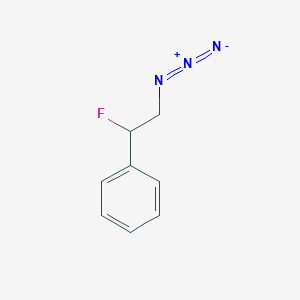
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
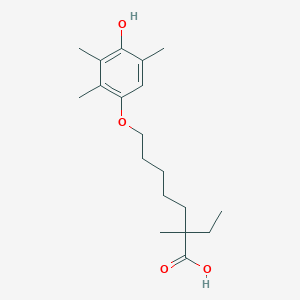
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

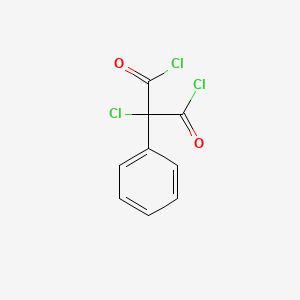

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
